molecular formula C13H14N2 B11902391 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole CAS No. 1023817-19-7

2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole

Cat. No.: B11902391
CAS No.: 1023817-19-7
M. Wt: 198.26 g/mol
InChI Key: AOLIWLMSYSVPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the reduction of 1-benzyl-N-methyl-1H-pyrrole-3,4-dicarboximide using diborane. This reaction yields 5-benzyl-2-methyl and 2,5-dibenzyl derivatives of the compound . Another approach includes the preparation of 2-benzyl, 2-phenyl, and other substituted derivatives through multi-step processes starting from 1-benzylpyrrole-3,4-dicarboxylic acid .

Chemical Reactions Analysis

2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like diborane or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:

  • 2-Methyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
  • 2-Phenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
  • 2-(3-Methoxyphenyl)-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its benzyl group, which may enhance its biological activity and make it a more potent candidate for various applications .

Properties

CAS No.

1023817-19-7

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5-benzyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C13H14N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-7,14H,8-10H2

InChI Key

AOLIWLMSYSVPHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CNC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.